molecular formula C18H18N4O4S B2894990 N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1239866-31-9

N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2894990
CAS No.: 1239866-31-9
M. Wt: 386.43
InChI Key: DZWJOYBTSGIRLO-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule featuring a hybrid scaffold combining indoline, furan, and pyrazole-sulfonamide moieties. Key structural attributes include:

  • Indoline core: A bicyclic structure (benzene fused with pyrrolidine) substituted at the 6-position.
  • Furan-2-carbonyl group: Attached to the indoline’s nitrogen, introducing a planar, electron-rich aromatic system.
  • 3,5-Dimethylpyrazole-4-sulfonamide: A pyrazole ring with methyl groups at positions 3 and 5 and a sulfonamide (-SO₂NH-) substituent at position 4.

The sulfonamide group enhances hydrogen-bonding capacity, while the methyl groups increase lipophilicity. The compound’s molecular formula is estimated as C₁₈H₁₇N₄O₄S, with a molecular weight of ~385 g/mol.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-17(12(2)20-19-11)27(24,25)21-14-6-5-13-7-8-22(15(13)10-14)18(23)16-4-3-9-26-16/h3-6,9-10,21H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJOYBTSGIRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes structural differences and inferred properties of the target compound and related derivatives:

Compound Core Structure Key Substituents Functional Groups Molecular Weight Inferred Properties
Target Compound Indolin-pyrazole Furan-2-carbonyl, 3,5-dimethyl Sulfonamide ~385 g/mol Enhanced H-bonding, moderate lipophilicity
N-Substituted Pyrazolines () Pyrazoline 4-Fluorophenyl, 4-bromophenyl, ethanone Carbaldehyde, Ethanone ~250–350 g/mol Structural rigidity, potential CNS activity
Patent Compound () Pyridazine Difluoroindole, trifluoromethylfuran Carboxamide Not reported High lipophilicity, metabolic stability
Imidazo-Pyrazole Sulfonamide () Imidazo-pyrazole Furan-2-yl, ethyl linker Sulfonamide 388.4 g/mol Rigid scaffold, kinase inhibition potential
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Carbaldehyde, Sulfanyl Not reported Electrophilic reactivity, moderate solubility

Key Findings

Core Heterocycles: The indolin-pyrazole core in the target compound offers a unique balance of rigidity (indoline) and hydrogen-bonding capacity (pyrazole-sulfonamide). The imidazo-pyrazole () introduces a fused-ring system, enhancing planarity and rigidity, which may improve binding affinity to flat enzyme active sites .

Functional Groups: Sulfonamide vs. Carboxamide: The target’s sulfonamide group is more acidic (pKa ~10–11) than carboxamides (pKa ~15–17), enabling stronger hydrogen-bond interactions in biological systems .

Substituent Effects: Furan vs. Trifluoromethyl Groups: Present in and , these groups enhance metabolic stability but may reduce solubility due to increased hydrophobicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves sequential acylation (furan-2-carbonyl chloride + indoline) and sulfonylation (pyrazole-sulfonamide chloride), whereas ’s pyridazine derivatives require multistep coupling of piperidine and indole precursors .

Q & A

Q. Q1. What are the recommended synthetic pathways for N-(1-(furan-2-carbonyl)indolin-6-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions:

Furan-2-carbonyl activation : React furan-2-carboxylic acid with indoline-6-amine using coupling agents like EDCI/HOBt to form the indolin-6-yl-furan-2-carbonyl intermediate .

Pyrazole-sulfonamide coupling : Introduce the 3,5-dimethyl-1H-pyrazole-4-sulfonamide group via nucleophilic substitution or SNAr reactions under anhydrous conditions .
Key factors :

  • Solvent polarity (e.g., DMF enhances sulfonamide coupling efficiency) .
  • Temperature control (50–80°C avoids decomposition of labile groups) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product .

Q. Q2. How can researchers confirm the molecular identity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • 1H/13C NMR : Verify substituent positions (e.g., furan carbonyl proton at δ 7.8–8.2 ppm; pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion for C21H21N3O4S requires m/z 412.1293) .
  • HPLC-UV : Assess purity (>95% by area under the curve at λ = 254 nm) .

Advanced Research Questions

Q. Q3. How should researchers design experiments to resolve contradictory data on the compound’s biological activity across different assays?

Methodological Answer: Contradictions may arise due to assay conditions or target specificity. Mitigate via:

Dose-response profiling : Test across a broad concentration range (nM to μM) to identify non-linear effects .

Orthogonal assays : Combine in vitro enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., CellTiter-Glo for antiproliferative activity) .

Control for off-target effects : Use siRNA knockdown or competitive binding studies to validate target engagement .

Q. Q4. What strategies are effective for elucidating the compound’s mechanism of action, given its structural complexity?

Methodological Answer:

Molecular docking : Model interactions using software like AutoDock Vina, focusing on conserved binding pockets (e.g., ATP-binding sites in kinases) .

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified target proteins .

Metabolomic profiling : Identify downstream pathway perturbations via LC-MS/MS in treated cell lines .

Q. Q5. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water mixtures) and solve structures using SHELXL .

Electron density maps : Refine occupancy of flexible groups (e.g., furan ring conformation) to avoid misinterpretation .

Validate against computational models : Compare experimental torsion angles with DFT-optimized geometries .

Q. Q6. What are the critical considerations for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .

Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., furan oxidation) .

Plasma protein binding (PPB) : Measure via equilibrium dialysis; aim for PPB <90% to ensure free fraction availability .

Data Analysis and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

Statistical Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading) .

Quality control (QC) protocols : Implement in-process NMR monitoring to detect intermediates .

Scale-up adjustments : Optimize mixing efficiency and heat transfer in larger reactors .

Q. Q8. What computational tools are recommended for predicting the compound’s reactivity and degradation pathways?

Methodological Answer:

Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur) .

Molecular dynamics (MD) simulations : Model hydrolysis pathways under physiological pH (e.g., stability of the furan ring in acidic environments) .

Cheminformatics platforms : Use ADMET Predictor™ or SwissADME for in silico toxicity profiling .

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